molecular formula C13H11B B1330706 1-Benzyl-3-bromobenzene CAS No. 27798-39-6

1-Benzyl-3-bromobenzene

Cat. No.: B1330706
CAS No.: 27798-39-6
M. Wt: 247.13 g/mol
InChI Key: KMBNQIVUWJLMIN-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromobenzene is an organic compound with the molecular formula C13H11Br It is a derivative of benzene, where a benzyl group and a bromine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-benzylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is carefully monitored to control temperature, pressure, and reaction time to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.

    Oxidation: Benzyl alcohol or benzaldehyde.

    Reduction: 1-Benzylbenzene

Scientific Research Applications

1-Benzyl-3-bromobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-bromobenzene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the benzyl group undergoes changes in its oxidation state, leading to the formation of different products .

Comparison with Similar Compounds

    Bromobenzene (C6H5Br): A simpler aryl bromide with a single bromine atom attached to the benzene ring.

    1-Benzyl-4-bromobenzene (C13H11Br): Similar structure but with the bromine atom at a different position on the benzene ring.

    1-Benzyl-3-chlorobenzene (C13H11Cl): Similar structure with a chlorine atom instead of bromine

Uniqueness: 1-Benzyl-3-bromobenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a benzyl group and a bromine atom allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-benzyl-3-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBNQIVUWJLMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344515
Record name 1-Benzyl-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-39-6
Record name 1-Benzyl-3-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 422 mg (11.12 mmol, 1.31 eq.) lithium aluminum hydride in 30 ml dry ether a solution of 1.38 g (10.35 mmol, 1.22 eq.) aluminum chloride in 18 ml dry ether was added cautiously under stirring. After the complete addition the resulting mixture was stirred for 30 min at r.t. before a solution of 2.24 g (8.52 mmol) (3-Bromo-phenyl)-phenyl-methanol (prepared above) in 19 ml dry ether was added dropwise. Then the mixture was refluxed for 12 h and after that cooled to 0° C. in an ice-bath. After adding cautiously 10 ml of a mixture of ether/methanol (1:1) 28 ml 1 N HCl-solution was added and the mixture was extracted with ether. The comb. org. fractions were washed with brine, dried over Na2SO4 and evaporated. Column chromatography (PE/CH2Cl2 (9+1)) yielded 1.50 g (6.06 mmol, 71.17%) 1-Benzyl-3-bromo-benzene (87) as a colorless liquid.
Quantity
422 mg
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reactant
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1.38 g
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reactant
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30 mL
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18 mL
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2.24 g
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19 mL
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mixture
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10 mL
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28 mL
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CH2Cl2
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, into a cold (10° C.) solution of trifluoroacetic acid (240 mL) was added a solution of 3-bromobenzophenone (11 g, 42.1 mmol) in CH2Cl2 (120 mL) over 10 minutes, followed by slow addition of NaBH4-pellets (19 g) over 1 hour. The reaction mixture was stirred at room temperature for 18 h, poured into ice, basified with NaOH (50%) to pH 8 and extracted with ether. The organic extracts were combined, dried over MgSO4, treated with charcoal and filtered. The filtrate was concentrated in vacuo to give 1-benzyl-3-bromobenzene as an oil (9.65 g, 92% yield) MS m/e (M+H)+ 248; 1H NMR (400 MHZ, DMSOd6) δ 3.89 (s, 2H,), 7.19-7.39 (m, 9H).
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240 mL
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reactant
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11 g
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120 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

(3-Bromo-phenyl)-phenyl-methanol (from previous step) was dissolved in diethyl ether (10 mL) and the solution was added dropwise to a suspension of lithium aluminum hydride (0.607 g, 16 mmol) and aluminum chloride (2.11 g, 16 mmol) stirring in THF (15 mL). The reaction was heated to 40° C. for 1 hour then cooled to 0° C., quenched with H2O, and submitted to standard aqueous workup. The crude product was purified via silica gel chromatography (0-5% EtOAc in hexanes) to afford the title compound.
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0 (± 1) mol
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reactant
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10 mL
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0.607 g
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2.11 g
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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